molecular formula C12H34O5Si4 B14284493 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane CAS No. 162921-60-0

1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane

Cat. No.: B14284493
CAS No.: 162921-60-0
M. Wt: 370.74 g/mol
InChI Key: ZRYKAXRSTLNPRX-UHFFFAOYSA-N
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Description

1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane is a siloxane compound with the molecular formula C12H34O5Si4. It is known for its unique structure, which includes a trisiloxane backbone with heptamethyl and trimethoxysilyl groups. This compound is widely used in various industrial and scientific applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane typically involves the reaction of heptamethyltrisiloxane with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Heptamethyltrisiloxane+TrimethoxysilaneThis compound\text{Heptamethyltrisiloxane} + \text{Trimethoxysilane} \rightarrow \text{this compound} Heptamethyltrisiloxane+Trimethoxysilane→this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanol derivatives.

    Reduction: Reduction reactions can convert the trimethoxysilyl group to other functional groups.

    Substitution: The trimethoxysilyl group can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions include silanol derivatives, reduced siloxanes, and substituted siloxanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organosilicon compounds.

    Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: It is used in drug delivery systems to improve the solubility and bioavailability of pharmaceuticals.

    Industry: The compound is utilized in the production of coatings, adhesives, and sealants due to its excellent hydrophobic properties.

Mechanism of Action

The mechanism of action of 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane involves its interaction with various molecular targets. The trimethoxysilyl group can undergo hydrolysis to form silanol groups, which can further react with other molecules to form stable siloxane bonds. This reactivity is crucial for its applications in surface modification and cross-linking processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1,3,5,5,5-Heptamethyltrisiloxane
  • 3-Octyl-1,1,1,3,5,5,5-heptamethyltrisiloxane
  • Hexamethyldisiloxane

Uniqueness

Compared to similar compounds, 1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane is unique due to the presence of the trimethoxysilyl group, which imparts additional reactivity and functionality. This makes it particularly valuable in applications requiring surface modification and enhanced chemical stability.

Properties

CAS No.

162921-60-0

Molecular Formula

C12H34O5Si4

Molecular Weight

370.74 g/mol

IUPAC Name

trimethoxy-[2-[methyl-bis(trimethylsilyloxy)silyl]ethyl]silane

InChI

InChI=1S/C12H34O5Si4/c1-13-21(14-2,15-3)12-11-20(10,16-18(4,5)6)17-19(7,8)9/h11-12H2,1-10H3

InChI Key

ZRYKAXRSTLNPRX-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)(OC)OC

Origin of Product

United States

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